N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a difluorophenyl group, an oxazinan ring, and an oxalamide moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. The synthetic route often starts with the preparation of the oxazinan ring, followed by the introduction of the difluorophenyl group and the oxalamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The difluorophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The oxazinan ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The difluorophenyl group and oxazinan ring allow the compound to bind to enzymes and receptors, inhibiting their activity or modulating their function. The oxalamide moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include those with oxazinan rings, difluorophenyl groups, or oxalamide moieties. Examples include:
- N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- N1-((3-((2,5-dichlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-ethoxyphenethyl)oxalamide These compounds share structural similarities but differ in their specific substituents, which can affect their chemical properties and biological activities. The unique combination of functional groups in N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide makes it distinct and potentially more effective in certain applications.
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O6S/c1-32-18-6-3-2-5-15(18)9-10-25-21(28)22(29)26-14-20-27(11-4-12-33-20)34(30,31)19-13-16(23)7-8-17(19)24/h2-3,5-8,13,20H,4,9-12,14H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZPURXTBCVPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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